7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
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Description
7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a non-polymer compound with the molecular formula C12H18N4O2S . It has a molecular weight of 282.362 . The compound is present as a standalone ligand in some entries .
Molecular Structure Analysis
The compound has an isomeric SMILES representation asCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C
. The InChI representation is InChI=1S/C12H18N4O2S/c1-3-4-5-6-7-16-8-9(13-12(16)19)15(2)11(18)14-10(8)17/h3-7H2,1-2H3,(H,13,19)(H,14,17,18)
. The compound has 37 atoms, 0 chiral atoms, 38 bonds, and 0 aromatic bonds .
Scientific Research Applications
Antitumor Activity and Vascular Effects
- Purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, closely related to the compound , were synthesized and examined for biological activities. One of the compounds showed activity against P388 leukemia, although none displayed significant vascular relaxing effects (Ueda et al., 1987).
Synthesis of Derivatives
- Studies have explored various methods for synthesizing purine derivatives. For instance, 2-alkyl- or 2-aryl-9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones were synthesized using a four-step process starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione (Šimo et al., 1995).
Antiinflammatory Activity
- A study synthesized and tested a series of substituted analogues based on the 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-dione ring system, revealing antiinflammatory activity in a rat model (Kaminski et al., 1989).
Synthesis Techniques and Protecting Groups
- The use of thietanyl protecting group in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones was explored, showing the effectiveness of this method in obtaining 8-substituted purine derivatives (Khaliullin & Shabalina, 2020).
Structural Analysis
- A study on the structure and vibrational characteristics of 3,7-dihydro-purine-2,6-dione (xanthine) and its methyl derivatives provided insights into the structural properties of purine derivatives, which could be relevant for understanding similar compounds (Gobre et al., 2010).
Receptor Affinity
- A research focusing on the affinity and pharmacological evaluation of new 8-aminoalkyl derivatives of purine-2,6-dione revealed insights into their interaction with serotonin receptors, indicating the potential for neurological applications (Chłoń-Rzepa et al., 2013).
Transformations and Derivatives
- Alkylation studies involving 6-amino-7H-purin-8(9H)-thione (8-sulfanyladenine) and its derivatives highlighted methods for transforming these compounds into various derivatives, showcasing the versatility of purine-related compounds in synthetic chemistry (Janeba et al., 2001).
Properties
IUPAC Name |
7-hexyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-3-4-5-6-7-16-8-9(13-12(16)19)15(2)11(18)14-10(8)17/h3-7H2,1-2H3,(H,13,19)(H,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIHCIYDMGYKSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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